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molecular formula C9H11NO4 B8676509 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid CAS No. 51595-68-7

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

Cat. No. B8676509
M. Wt: 197.19 g/mol
InChI Key: FEWLBZQGGXQGSH-UHFFFAOYSA-N
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Patent
US04293700

Procedure details

A mixture of 22.2 g of bornyl ester of acetoacetic acid 7 g of hexamethylenetetramine, 3.9 g of ammonium acetate and 150 ml of ethyl alcohol is refluxed for 30 minutes. After cooling a yellow substance is precipitated which is then filtered-off and recrystallized from ethanol. There are obtained 12 g (52% of the theoretical value) of bornyl ester of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid as a yellow crystalline substance having melting point of 171°-173° C.
[Compound]
Name
bornyl ester
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH2:8]1N2CN3CN(C2)CN1C3.[C:18]([O-:21])(=[O:20])[CH3:19].[NH4+:22].[CH2:23](O)[CH3:24]>>[CH3:5][C:3]1[NH:22][C:23]([CH3:24])=[C:19]([C:18]([OH:21])=[O:20])[CH2:8][C:2]=1[C:1]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
bornyl ester
Quantity
22.2 g
Type
reactant
Smiles
Name
Quantity
7 g
Type
reactant
Smiles
C(CC(=O)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling a yellow substance
CUSTOM
Type
CUSTOM
Details
is precipitated which
CUSTOM
Type
CUSTOM
Details
filtered-off and recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1NC(=C(CC1C(=O)O)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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